molecular formula C8H12N4O B1384409 2-(Dimethylamino)-N-hydroxyisonicotinimidamide CAS No. 468068-31-7

2-(Dimethylamino)-N-hydroxyisonicotinimidamide

Cat. No. B1384409
CAS RN: 468068-31-7
M. Wt: 180.21 g/mol
InChI Key: LJMUGRFUJLXJQD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-hydroxyisonicotinimidamide, also known as DMHIN, is a derivative of isonicotinic acid hydrazide (INH) and is a powerful antibacterial agent. It is a synthetic compound that has been used in scientific research to study the mechanisms of action of antibiotics and to identify potential new therapeutic targets. DMHIN has been found to possess broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria and has been used in laboratory experiments to study the effects of antibiotics on bacterial growth and metabolism.

Scientific Research Applications

Drug Delivery Systems

The amphiphilic nature of polymers derived from 2-(Dimethylamino)-N-hydroxyisonicotinimidamide makes them suitable for creating polymersomes . These are vesicles that can encapsulate drugs, protecting them from degradation and targeting their delivery to specific sites within the body . The polymersomes’ ability to respond to pH and temperature changes is particularly valuable for releasing drugs in response to the unique environment of disease sites .

Gene Therapy

Polymers containing 2-(Dimethylamino)-N-hydroxyisonicotinimidamide units can form complexes with DNA, facilitating the delivery of genetic material into cells. This is crucial for gene therapy applications where genetic defects are corrected or modified to treat diseases . The cationic nature of these polymers allows them to form stable complexes with anionic DNA, protecting it from enzymatic degradation during delivery .

Nanoreactors

The responsive nature of 2-(Dimethylamino)-N-hydroxyisonicotinimidamide-based polymers allows them to form nanoreactors. These are tiny vessels that can carry out chemical reactions in a controlled environment. The stimuli-responsive properties enable the nanoreactors to change their behavior in response to external signals, such as pH or temperature, which is useful for controlled synthesis and degradation of compounds .

Anticancer Therapeutics

The ability to co-load drugs and DNA into micelles formed from 2-(Dimethylamino)-N-hydroxyisonicotinimidamide-based polymers opens up possibilities for combination therapies in cancer treatment. For instance, the co-delivery of quercetin, an anticancer drug, along with therapeutic DNA, can have a synergistic effect on inhibiting tumor growth .

Bioconjugation

2-(Dimethylamino)-N-hydroxyisonicotinimidamide is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is essential in medical research for preparing various biologically active compounds and studying their interactions. Bioconjugation is a cornerstone in developing targeted therapies and diagnostics.

Stimuli-Responsive Materials

The compound is integral in synthesizing stimuli-responsive materials, which can change their physical properties in response to environmental changes. These materials have applications in creating smart drug delivery systems, tissue engineering scaffolds, and self-healing materials .

Artificial Organelles

Due to their compartmentalized structure, polymersomes made from 2-(Dimethylamino)-N-hydroxyisonicotinimidamide can mimic the function of natural organelles. They can be engineered to perform specific biochemical functions, which is valuable for synthetic biology applications and the creation of artificial cells .

Theranostics

The integration of therapeutic and diagnostic functions into a single platform is known as theranostics. Polymersomes and micelles derived from 2-(Dimethylamino)-N-hydroxyisonicotinimidamide can be used for this purpose, allowing for simultaneous disease targeting, drug delivery, and monitoring of treatment efficacy .

properties

IUPAC Name

2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(9)11-13/h3-5,13H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMUGRFUJLXJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-N-hydroxyisonicotinimidamide

CAS RN

468068-31-7
Record name 2-(Dimethylamino)-N-hydroxy-4-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468068-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of hydroxylamine hydrochloride (0.47 g, 7.0 mmol) in methanol (10 mL) was added sodium metal (0.16 g, 7.0 mmol) portionwise. After all the sodium metal had dissolved 4-cyano-2-dimethylaminopyridine (1.0 g, 7.0 mmol) was added and the reaction was heated to reflux for 4 hours. The reaction was cooled to room temperature, filtered to remove precipitated sodium chloride and the filtrate was evaporated to dryness. The residue was dissolved in ethanol in order to crystallise the product but this was unsuccessful, so the solvent was removed in vacuo to give the title compound as a white solid (1.7 g), which was contaminated with ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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